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Compound of Interest

Compound Name: Cinnamyl formate

Cat. No.: B3369455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cinnamyl formate, an organic ester with a characteristic balsamic and fruity

aroma, is widely recognized for its application in the fragrance and flavor industries. However,

its utility extends far beyond scents and tastes. The unique chemical structure of cinnamyl
formate, featuring a reactive allylic system and a formate leaving group, positions it as a

valuable and versatile building block in modern organic synthesis. This document provides

detailed application notes and experimental protocols for leveraging cinnamyl formate in the

construction of complex organic molecules, offering insights for researchers in academia and

professionals in drug development.

Physicochemical Properties and Synthesis
Cinnamyl formate is a colorless to pale yellow liquid. A summary of its key physicochemical

properties is presented in Table 1.

Table 1: Physicochemical Properties of Cinnamyl Formate
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Property Value Reference(s)

Molecular Formula C₁₀H₁₀O₂

Molecular Weight 162.19 g/mol

Boiling Point 250-254 °C [1]

Density 1.08 g/mL at 25 °C [1]

Refractive Index 1.553 at 20 °C [1]

Solubility
Insoluble in water; soluble in

most organic solvents.
[1]

The synthesis of cinnamyl formate is typically achieved through the esterification of cinnamyl

alcohol with formic acid.[1]

Applications in Palladium-Catalyzed Allylic
Alkylation (Tsuji-Trost Reaction)
One of the most powerful applications of cinnamyl formate in organic synthesis is its role as

an electrophile in palladium-catalyzed allylic alkylation, commonly known as the Tsuji-Trost

reaction. In this reaction, the cinnamyl group is transferred to a nucleophile, with the formate

anion acting as a leaving group. This transformation is a cornerstone for the formation of

carbon-carbon and carbon-heteroatom bonds.[2]

The generalized reaction scheme is depicted below. The palladium(0) catalyst first coordinates

to the double bond of cinnamyl formate, followed by oxidative addition to form a π-

allylpalladium(II) complex and the formate anion. The nucleophile then attacks the π-allyl

complex, leading to the desired product and regeneration of the palladium(0) catalyst.[2]
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Caption: Generalized catalytic cycle for the Tsuji-Trost reaction using cinnamyl formate.

Allylic Alkylation with Carbon Nucleophiles
Cinnamyl formate can react with a variety of soft carbon nucleophiles, such as stabilized

enolates derived from malonates, β-ketoesters, and cyanoacetates, to form new carbon-carbon

bonds. These reactions are highly valuable for the construction of complex carbon skeletons.

Table 2: Representative Conditions for Palladium-Catalyzed Allylic Alkylation of Cinnamyl

Derivatives with Carbon Nucleophiles

Nucleoph
ile

Catalyst/
Ligand

Base Solvent Temp (°C) Yield (%)
Referenc
e(s)

Dimethyl

malonate
Pd(PPh₃)₄ NaH THF rt

>90

(analogous

)

[2]

Ethyl

acetoaceta

te

[Pd(allyl)Cl]

₂/dppe
NaH THF rt

High

(analogous

)

[2]

Meldrum's

acid

Pd₂(dba)₃/

dppf
Pyridine CH₂Cl₂ rt

High

(analogous

)

[2]
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Experimental Protocol: Allylic Alkylation of Dimethyl Malonate with Cinnamyl Formate
(Adapted from general procedures for cinnamyl esters)

To a solution of dimethyl malonate (1.2 mmol) in anhydrous THF (10 mL) under an argon

atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portionwise at 0

°C.

Stir the mixture at room temperature for 30 minutes.

Add a solution of cinnamyl formate (1.0 mmol) in anhydrous THF (5 mL) to the reaction

mixture.

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography

(TLC).

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution

(10 mL) and extract with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate

gradient) to afford the desired allylated product.

Allylic Amination and Etherification with Heteroatom
Nucleophiles
Cinnamyl formate is also an excellent substrate for the introduction of nitrogen and oxygen

functionalities via allylic amination and etherification. These reactions provide access to

valuable allylic amines and ethers, which are important motifs in many biologically active

molecules.

Table 3: Representative Conditions for Palladium-Catalyzed Allylic Substitution of Cinnamyl

Derivatives with Heteroatom Nucleophiles
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Nucleoph
ile

Catalyst/
Ligand

Base Solvent Temp (°C) Yield (%)
Referenc
e(s)

Morpholine Pd(PPh₃)₄ - THF rt

High

(analogous

)

[2]

Aniline
Pd₂(dba)₃/

dppf
K₂CO₃ Toluene 80

High

(analogous

)

[2]

Phenol
[Pd(allyl)Cl]

₂/dppe
K₂CO₃ THF 60

High

(analogous

)

[3]

Experimental Protocol: Allylic Amination of Morpholine with Cinnamyl Formate (Adapted from

general procedures for cinnamyl esters)

To a solution of cinnamyl formate (1.0 mmol) in anhydrous THF (10 mL) under an argon

atmosphere, add morpholine (1.2 mmol).

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

Stir the reaction at room temperature and monitor its progress by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate

gradient) to yield the corresponding allylic amine.

Cinnamyl Formate in Cycloaddition Reactions
The carbon-carbon double bond in cinnamyl formate can participate in various cycloaddition

reactions, providing a direct route to cyclic compounds. These reactions are powerful tools for

the construction of five- and six-membered rings, which are prevalent in natural products and

pharmaceuticals.
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[3+2] Cycloaddition for the Synthesis of Five-Membered
Heterocycles
Cinnamyl formate can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles

such as nitrones and nitrile oxides to furnish five-membered heterocyclic rings like

isoxazolidines and isoxazolines, respectively. These heterocycles are valuable scaffolds in

medicinal chemistry.[4][5]

Cinnamyl Formate

Isoxazolidine/Isoxazoline

 [3+2] Cycloaddition

1,3-Dipole

Click to download full resolution via product page

Caption: [3+2] Cycloaddition of cinnamyl formate with a 1,3-dipole.

Experimental Protocol: Synthesis of Isoxazolidines (General Procedure)

In a round-bottom flask, dissolve cinnamyl formate (1.0 mmol) and a suitable nitrone (1.1

mmol) in an appropriate solvent (e.g., toluene, 10 mL).

Heat the reaction mixture to reflux and monitor the progress by TLC.

Upon completion, cool the reaction to room temperature and remove the solvent under

reduced pressure.

Purify the crude product by silica gel column chromatography to afford the desired

isoxazolidine derivative.

[4+2] Cycloaddition (Diels-Alder Reaction)
While less common, the electron-deficient double bond of cinnamyl formate can potentially

act as a dienophile in Diels-Alder reactions with electron-rich dienes to construct six-membered

rings. This approach offers a route to highly functionalized cyclohexene derivatives.[6][7]
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Cinnamyl Formate as a Precursor for Heterocycle
Synthesis
Beyond cycloadditions, cinnamyl formate can serve as a versatile precursor for the synthesis

of various heterocyclic systems through multi-step reaction sequences.

Synthesis of Pyrazolines
The α,β-unsaturated ester moiety of cinnamyl formate can react with hydrazine derivatives to

yield pyrazolines. This reaction typically proceeds via a Michael addition followed by an

intramolecular condensation. Pyrazolines are a well-known class of nitrogen-containing

heterocycles with a broad range of biological activities.[8][9]

Table 4: General Conditions for Pyrazoline Synthesis from α,β-Unsaturated Esters

Hydrazine
Derivative

Catalyst/Solvent Temp (°C) Reference(s)

Hydrazine hydrate Acetic acid/Ethanol Reflux [10]

Phenylhydrazine
Sodium

acetate/Ethanol
Reflux [9]

Experimental Protocol: Synthesis of Pyrazolines (General Procedure)

To a solution of cinnamyl formate (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate

(1.2 mmol) and a catalytic amount of acetic acid.

Reflux the reaction mixture and monitor its progress by TLC.

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

The crude product can be purified by recrystallization or silica gel column chromatography.
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Pyrazoline Synthesis Workflow
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Caption: Workflow for the synthesis of pyrazolines from cinnamyl formate.

Conclusion
Cinnamyl formate is an accessible and versatile building block in organic synthesis. Its ability

to participate in a wide range of transformations, including palladium-catalyzed allylic

substitutions and various cycloaddition reactions, makes it a valuable tool for the construction

of complex molecular architectures. The protocols and data presented herein provide a

foundation for researchers and drug development professionals to explore the full potential of

cinnamyl formate in their synthetic endeavors. The reactivity of both the allylic system and the

formate group opens up numerous possibilities for the synthesis of novel compounds with

potential applications in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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